molecular formula C20H22N2O4 B11420976 3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11420976
M. Wt: 354.4 g/mol
InChI Key: ODXBJGADMHGIGV-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a phenylethyl group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the dimethoxyphenyl intermediate.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, using a phenylethyl halide and a Lewis acid catalyst.

    Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving the use of an amide and a suitable dehydrating agent.

    Final Coupling: The final step involves coupling the dimethoxyphenyl intermediate with the oxazole ring, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of reduced oxazole compounds.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups and the presence of the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-13(14-7-5-4-6-8-14)21-20(23)19-12-17(22-26-19)16-11-15(24-2)9-10-18(16)25-3/h4-11,13,19H,12H2,1-3H3,(H,21,23)

InChI Key

ODXBJGADMHGIGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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